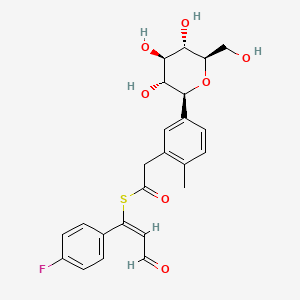
S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a trihydroxy tetrahydropyran ring, and an ethanethioate moiety, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and trihydroxy tetrahydropyran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, protecting groups for hydroxyl functionalities, and thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- S-((E)-1-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate
- S-((E)-1-(4-Bromophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate
Uniqueness
The uniqueness of S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C24H25FO7S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
S-[(E)-1-(4-fluorophenyl)-3-oxoprop-1-enyl] 2-[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]ethanethioate |
InChI |
InChI=1S/C24H25FO7S/c1-13-2-3-15(24-23(31)22(30)21(29)18(12-27)32-24)10-16(13)11-20(28)33-19(8-9-26)14-4-6-17(25)7-5-14/h2-10,18,21-24,27,29-31H,11-12H2,1H3/b19-8+/t18-,21-,22+,23-,24+/m1/s1 |
InChI Key |
KHUUTXFBCCUJSI-LVEVMUPBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC(=O)S/C(=C/C=O)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC(=O)SC(=CC=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















